methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride
Overview
Description
Methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride typically involves the cycloaddition reaction of an azide with an organic nitrile. One common method involves the use of sodium azide and trimethylsilyl chloride in the presence of an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, under microwave heating . This method allows for the efficient formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted tetrazole derivatives.
Scientific Research Applications
Methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antihypertensive, anti-inflammatory, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coordination complexes.
Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and bind to enzyme active sites, thereby inhibiting or modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: This compound shares the tetrazole ring structure but differs in the substitution pattern.
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride: Another tetrazole derivative with a different substituent on the tetrazole ring.
Uniqueness
Methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-(2H-tetrazol-5-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-3(5-2)4-6-8-9-7-4;/h3,5H,1-2H3,(H,6,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPWTFIFQNFADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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